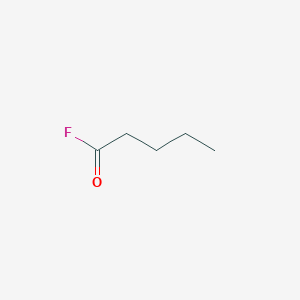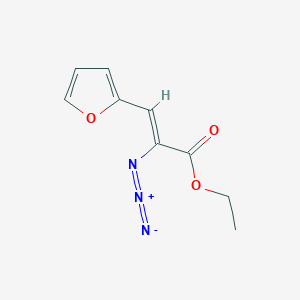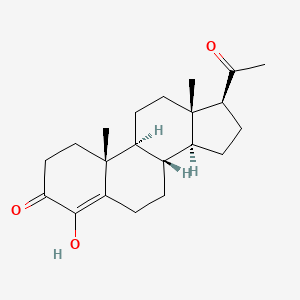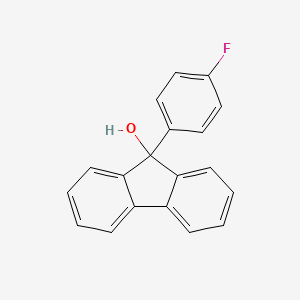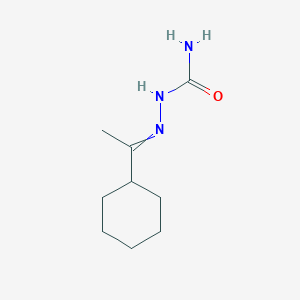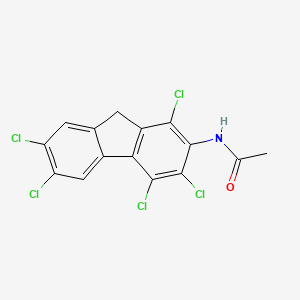
Acetamide,3,4,6,7-pentachlorofluoren-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,3,4,6,7-pentachlorofluoren-2-yl)- is a chemical compound with the molecular formula C15H8Cl5NO and a molecular weight of 395.495 g/mol . This compound is known for its unique structure, which includes a fluorenyl group substituted with multiple chlorine atoms and an acetamide functional group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Acetamide,3,4,6,7-pentachlorofluoren-2-yl)- typically involves the reaction of 3,4,6,7-pentachlorofluorene with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions using similar conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
Acetamide,3,4,6,7-pentachlorofluoren-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms in the fluorenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide,3,4,6,7-pentachlorofluoren-2-yl)- is utilized in various scientific research fields, including:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: Studies involving its interaction with biological molecules help understand its potential biological activities.
Medicine: Research on its pharmacological properties explores its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide,3,4,6,7-pentachlorofluoren-2-yl)- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in its action depend on the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
Similar compounds to Acetamide,3,4,6,7-pentachlorofluoren-2-yl)- include other fluorenyl derivatives with different substituents. For example:
N-(1,3,4,6,7-pentachloro-9H-fluoren-2-yl)acetamide: Similar structure but different functional groups.
2-Fluorenylacetamide: Lacks the chlorine substituents, leading to different chemical properties.
Properties
CAS No. |
739-55-9 |
|---|---|
Molecular Formula |
C15H8Cl5NO |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(1,3,4,6,7-pentachloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H8Cl5NO/c1-5(22)21-15-12(18)8-2-6-3-9(16)10(17)4-7(6)11(8)13(19)14(15)20/h3-4H,2H2,1H3,(H,21,22) |
InChI Key |
GSTVXDLNIDKMMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C3=CC(=C(C=C3C2)Cl)Cl)C(=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


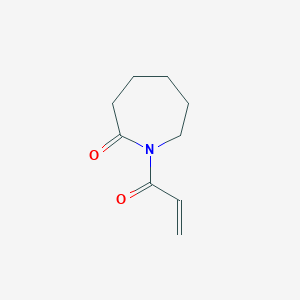
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
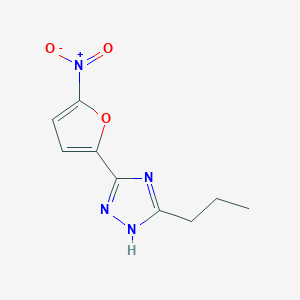
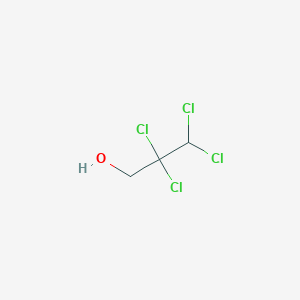
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)
